1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride
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Overview
Description
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H22ClN3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups such as halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of antitumor agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a Wee1 inhibitor, it targets the Wee1 kinase, a key regulator of the cell cycle. By inhibiting Wee1, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects . The compound’s structure allows it to bind effectively to the active site of the kinase, blocking its activity and disrupting the cell cycle progression.
Comparison with Similar Compounds
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
1-(1-Methyl-4-piperidinyl)piperazine: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups, resulting in diverse chemical and biological activities.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical properties and enhances its potential as a therapeutic agent.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry. Ongoing studies continue to explore its potential, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13;/h10-11H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFZVXACQONPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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